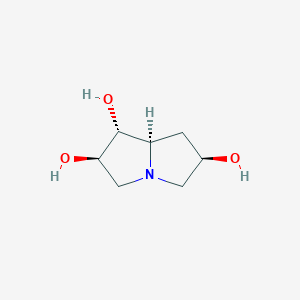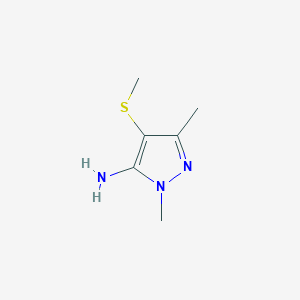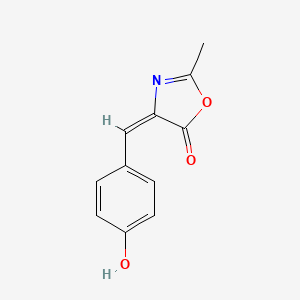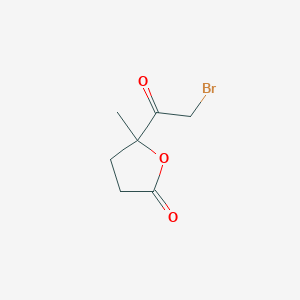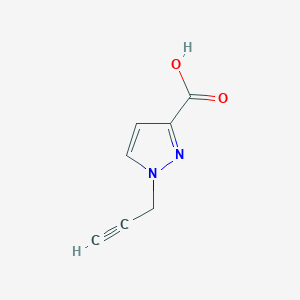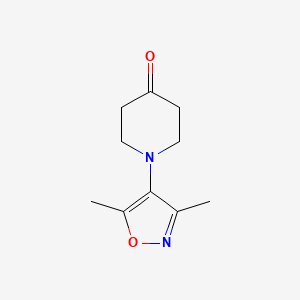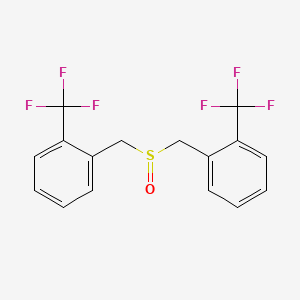
2-(Trifluoromethyl)phenylmethylsulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)phenylmethylsulfoxide is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfoxide functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)phenylmethylsulfoxide typically involves the oxidation of 2-(Trifluoromethyl)phenylmethylsulfide. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective oxidation to the sulfoxide without over-oxidation to the sulfone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)phenylmethylsulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: 2-(Trifluoromethyl)phenylmethylsulfone.
Reduction: 2-(Trifluoromethyl)phenylmethylsulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)phenylmethylsulfoxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and in drug design.
Industry: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)phenylmethylsulfoxide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The sulfoxide functional group can participate in redox reactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethyl)phenylmethylsulfide
- 2-(Trifluoromethyl)phenylmethylsulfone
- 2-(Trifluoromethyl)phenylmethanol
Comparison: 2-(Trifluoromethyl)phenylmethylsulfoxide is unique due to the presence of both the trifluoromethyl and sulfoxide groups, which confer distinct chemical and physical properties. Compared to its sulfide and sulfone analogs, the sulfoxide exhibits intermediate reactivity and stability. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing effects, making it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C16H12F6OS |
|---|---|
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
1-(trifluoromethyl)-2-[[2-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene |
InChI |
InChI=1S/C16H12F6OS/c17-15(18,19)13-7-3-1-5-11(13)9-24(23)10-12-6-2-4-8-14(12)16(20,21)22/h1-8H,9-10H2 |
InChI-Schlüssel |
MPKMQUZDRFGZAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CS(=O)CC2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


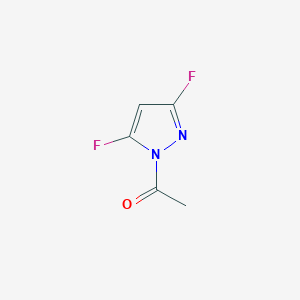
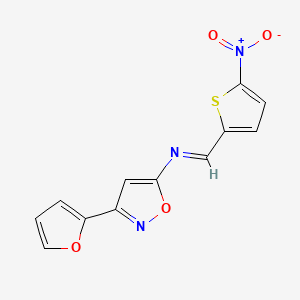
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
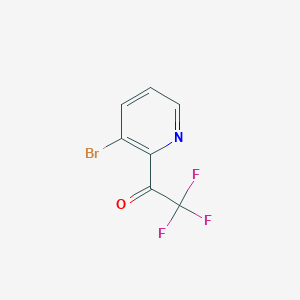
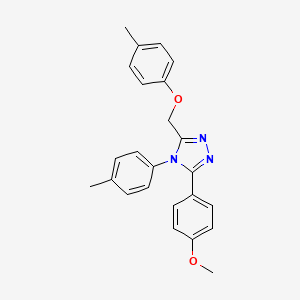
![(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)

